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molecular formula C10H10N2OS B8523797 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- CAS No. 98320-09-3

2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)-

Cat. No. B8523797
M. Wt: 206.27 g/mol
InChI Key: WZLDCQZXQZZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04800201

Procedure details

Zinc powder (1.7 g) was added to a solution of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (1g) in formic acid (14 ml) and the mixture was stirred at ambient temperature for 3 hours. The mixture was filtered and the filtrate was evaporated to dryness. The residue was dissolved in water (30 ml), was adjusted to pH 7.0 by 1N aqueous sodium hydroxide, was extracted with chloroform and was dried over magnesium sulfate. Chloroform was removed and the residue was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm, thickness=1 mm, developing solvent; chloroform/methanol=20:1] to give the titled compound (0.2 g, yield 37.1%) as pale yellow plates. The physiocochemical properties were as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Yield
37.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[CH:9]1.C(Cl)(Cl)Cl.CO>C(O)=O.[Zn]>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Two
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(CSC1C1C=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Chloroform was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC(CSC1C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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